molecular formula C17H13FN4O2 B11662958 3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662958
M. Wt: 324.31 g/mol
InChI Key: OKQYCWZRCBRRRH-VXLYETTFSA-N
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Description

3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and a hydroxyphenylmethylidene group. Its molecular formula is C16H12FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both fluorophenyl and hydroxyphenylmethylidene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13FN4O2

Molecular Weight

324.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13FN4O2/c18-13-7-5-11(6-8-13)14-9-15(21-20-14)17(24)22-19-10-12-3-1-2-4-16(12)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+

InChI Key

OKQYCWZRCBRRRH-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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